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1-Boc-4-carbamoyl-4-methoxy-piperidine Documentation Hub

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  • Product: 1-Boc-4-carbamoyl-4-methoxy-piperidine
  • CAS: 495415-10-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to a Key Piperidine Intermediate

Editorial Note: Initial database searches for 1-Boc-4-carbamoyl-4-methoxy-piperidine (CAS 495415-10-6) did not yield sufficient public data to construct an in-depth technical guide. This suggests the compound may be a no...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: Initial database searches for 1-Boc-4-carbamoyl-4-methoxy-piperidine (CAS 495415-10-6) did not yield sufficient public data to construct an in-depth technical guide. This suggests the compound may be a novel or proprietary intermediate with limited documentation in the public domain. However, the query points toward an interest in functionalized N-Boc-piperidine scaffolds, which are crucial in modern drug discovery.

Therefore, this guide has been expertly curated to focus on a closely related, extensively documented, and highly versatile building block: tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (CAS 139290-70-3) . This compound, a Weinreb amide derivative, is a cornerstone reagent for the synthesis of 4-acylpiperidines and serves as an excellent proxy for understanding the strategic application of such intermediates in medicinal chemistry.

Strategic Overview: The Value Proposition of a Weinreb Amide-Functionalized Piperidine

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 100 commercially available drugs spanning a vast range of therapeutic areas, from antipsychotics to anesthetics.[1] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling interactions with biological targets that are often inaccessible to flat aromatic rings.[1]

The subject of this guide, tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, capitalizes on this privileged core. It is more than a simple intermediate; it is a sophisticated synthetic tool. By incorporating the N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide , it provides a stable, yet highly reactive handle for the controlled formation of carbon-carbon bonds. Its primary function is to serve as a precursor to 4-acylpiperidines via the Weinreb-Nahm ketone synthesis .[2] This reaction is prized for its ability to react cleanly with potent organometallic reagents to produce ketones, arresting the reaction at the ketone stage without the common side reaction of over-addition to form a tertiary alcohol.

The N-Boc protecting group ensures stability during synthetic manipulations and allows for straightforward deprotection under acidic conditions, revealing the piperidine nitrogen for further functionalization.[3] This dual functionality makes it an invaluable asset in the multi-step synthesis of complex pharmaceutical agents.[4]

Physicochemical & Spectroscopic Profile

A compound's physical and analytical data are its fundamental identity card for any researcher. The key properties of tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate are summarized below.

PropertyValueSource(s)
CAS Number 139290-70-3[5][6]
Molecular Formula C₁₃H₂₄N₂O₄[5]
Molecular Weight 272.34 g/mol [5][7]
Appearance Colorless Oily Product / Liquid[8][9]
Boiling Point 150°C @ 0.9 mmHg[8][9]
Density 1.106 g/cm³[9]
Purity Typically ≥97%[5][9]

Table 1: Physicochemical Properties

Analytical characterization is crucial for confirming the structure and purity of the material before its use in subsequent reactions.

AnalysisDataSource(s)
¹H NMR (500 MHz, CDCl₃) δ 4.14 (m, 2H), 3.71 (s, 3H), 3.19 (s, 3H), 2.78 (m, 3H), 1.68 (m, 4H), 1.46 (s, 9H)[8]
Mass Spec. (ESI+) m/z 217.72 (M+H⁺ - Isobutene)[8]

Table 2: Spectroscopic Data

Synthesis: A Validated Protocol and Mechanistic Insight

The most common and reliable synthesis of this Weinreb amide starts from the commercially available 1-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid). The reaction is an amide coupling, facilitated by standard peptide coupling reagents.

Synthesis_Workflow Start_Acid 1-Boc-piperidine-4- carboxylic acid Reaction_Vessel Reaction Mixture (Stirred Overnight) Start_Acid->Reaction_Vessel Amine_HCl N,O-Dimethylhydroxylamine Hydrochloride Amine_HCl->Reaction_Vessel Base Triethylamine (TEA) Base->Reaction_Vessel  Deprotonates Amine HCl & Carboxylic Acid Coupling EDCI / HOBt Coupling->Reaction_Vessel  Activates Carboxyl Group Solvent DMF Solvent->Reaction_Vessel Product tert-Butyl 4-[methoxy(methyl)carbamoyl]- piperidine-1-carboxylate Reaction_Vessel->Product  Workup & Purification

Caption: Synthesis workflow for the target Weinreb amide.

Detailed Experimental Protocol

This protocol is adapted from a published procedure.[8]

  • Vessel Preparation: To a suitable reaction vessel, add 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.5 eq).

  • Solvation: Add anhydrous Dimethylformamide (DMF) to create a stirrable suspension.

  • Basification: Add triethylamine (2.0 eq) to the stirring suspension. The purpose of the base is twofold: to liberate the free amine from its hydrochloride salt and to deprotonate the carboxylic acid, making it a competent nucleophile. Stir for 10 minutes at room temperature.

  • Carboxyl Activation: Sequentially add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq). The EDCI is the primary coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is an additive that intercepts this intermediate to form an activated ester, which is less prone to side reactions (like racemization, if applicable) and reacts efficiently with the amine.

  • Reaction: Allow the mixture to stir overnight at room temperature to ensure complete conversion.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Dissolve the resulting residue in 1N HCl and extract with ethyl acetate (3x).

    • Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product.[8]

This self-validating system requires no complex purification, as the workup procedure effectively removes unreacted starting materials, coupling agents, and byproducts.

Core Application: Precision Ketone Synthesis

The primary value of this reagent lies in its application in the Weinreb-Nahm ketone synthesis. When a typical ester or acid chloride is treated with an organometallic reagent like a Grignard (R-MgX) or organolithium (R-Li), the reaction proceeds through a ketone intermediate which is immediately attacked by a second equivalent of the nucleophile, yielding a tertiary alcohol.

The Weinreb amide prevents this over-addition. The reaction with an organometallic reagent forms a stable, tetravalent tetrahedral intermediate. This intermediate is stabilized by chelation of the magnesium ion between the carbonyl oxygen and the methoxy oxygen. It remains stable at low temperatures and does not collapse to form the ketone until an acidic workup is performed. By the time the ketone is formed, all the potent organometallic nucleophile has been quenched, preventing the second addition.

Caption: Weinreb-Nahm reaction yielding a 4-acylpiperidine. (Note: DOT language cannot render chemical structures directly; this diagram illustrates the workflow. Actual structures would be depicted in a publication.)

This methodology is particularly powerful for creating the benzoylpiperidine fragment , a key pharmacophore in ligands for serotoninergic and dopaminergic receptors.[2] By using reagents like phenylmagnesium bromide, researchers can efficiently synthesize precursors for a wide array of neurologically active compounds.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear standard personal protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[10]

  • Handling Precautions: Avoid contact with eyes, skin, and clothing. Do not ingest. Practice good industrial hygiene: wash hands thoroughly after handling and before breaks.[10][11]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[10][12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[10]

    • In all cases of persistent irritation or if symptoms occur, seek medical attention.

Conclusion

While the originally queried 1-Boc-4-carbamoyl-4-methoxy-piperidine remains an enigmatic target, its structural cousin, tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate , stands as a testament to the power of strategic molecular design. As a robust, versatile, and well-characterized Weinreb amide, it provides medicinal chemists with a reliable pathway to 4-acylpiperidine derivatives, which are critical components of numerous bioactive molecules. Its straightforward synthesis and predictable reactivity in the Weinreb-Nahm ketone synthesis solidify its role as an essential building block in the modern drug discovery arsenal.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Pramol-Chemie AG. (2025, December 23). Safety data sheet. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). tert-BUTYL-4-[METHOXY(METHYL)CARBAMOYL]PIPERIDINE-1-CARBOXYLATE | 139290-70-3. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • ChemPoint.com. (2007, December 3). Material Safety Data Sheet.
  • Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Role of Boc-4-Methylenepiperidine in Advanced Organic Synthesis. Retrieved from [Link]

  • iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Boc-4-(methoxy-methyl-carbamoyl)piperidine in Peptidomimetic Synthesis

This Application Note and Protocol guide addresses the usage of 1-Boc-4-(methoxy-methyl-carbamoyl)piperidine (often referred to as the Weinreb Amide derivative of 1-Boc-isonipecotic acid) in peptide synthesis. Note: The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the usage of 1-Boc-4-(methoxy-methyl-carbamoyl)piperidine (often referred to as the Weinreb Amide derivative of 1-Boc-isonipecotic acid) in peptide synthesis.

Note: The nomenclature "1-Boc-4-carbamoyl-4-methoxy-piperidine" in the prompt is interpreted as the N-methoxy-N-methylamide (Weinreb amide) based on its prevalence as a commercial reagent for peptide modification (CAS 139290-70-3). If the literal gem-disubstituted 4-methoxy-4-carboxamide is intended, see the "Structural Variant" section.

Executive Summary

1-Boc-4-(methoxy-methyl-carbamoyl)piperidine is a specialized building block used to introduce a piperidine scaffold into peptide backbones while retaining a reactive "warhead" precursor at the C-terminus. Unlike standard amino acids, this molecule features a Weinreb amide functionality, which allows for chemoselective conversion into aldehydes (for reductive amination or transition-state inhibition) or ketones (for protease inhibition) without over-reduction to alcohols.

Key Applications
  • Peptide Aldehyde Synthesis: Precursor for arginal/lysinal mimics in protease inhibitors (e.g., Leupeptin analogues).

  • Ketomethylene Isosteres: Synthesis of non-cleavable peptide bond mimics (

    
    ).
    
  • Fragment Coupling: Acts as a stable C-terminal cap that can be activated post-synthesis.

Structural Analysis & Properties[1][2]

PropertySpecification
Systematic Name tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
CAS Number 139290-70-3
Molecular Weight 272.34 g/mol
Formula

Solubility Soluble in DCM, DMF, THF, Ethyl Acetate.
Stability Stable at RT; store at 2-8°C. Weinreb amide is stable to standard Fmoc/Boc deprotection conditions.
Structural Variant Clarification

If your molecule is the gem-disubstituted 1-Boc-4-carbamoyl-4-methoxypiperidine (where C4 holds both a


 and 

group), this is a conformationally constrained amino acid mimic .
  • Protocol Adjustment: For the gem-disubstituted variant, follow Protocol A for deprotection but treat the C-terminus as inert (unless hydrolyzing the amide). The steric bulk at C4 will significantly retard coupling rates; use HATU/HOAt at elevated temperatures (50°C).

Experimental Protocols

Protocol A: Boc Deprotection & N-Terminal Elongation

This workflow describes removing the Boc group to couple a peptide fragment to the piperidine nitrogen.

Reagents:

  • Deprotection Cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v).

  • Scavenger (Optional): Triisopropylsilane (TIPS) (2.5%) if sensitive residues (Trp, Met) are present later.

  • Neutralization: Diisopropylethylamine (DIPEA) / DCM (1:9 v/v).

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 1-Boc-4-(methoxy-methyl-carbamoyl)piperidine in 5 mL DCM.

  • Acidolysis: Add 5 mL TFA slowly at 0°C. Stir at room temperature (RT) for 30–60 minutes.

    • QC Check: Monitor by TLC (disappearance of starting material) or LC-MS (Mass shift: -100 Da).

  • Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

    
     mL) to remove residual TFA.
    
  • Free Basing: Dissolve the resulting TFA salt in DCM. Wash with saturated

    
     or use in situ neutralization with DIPEA during the next coupling step.
    
  • Coupling: React the free amine with the pre-activated carboxylic acid of the next amino acid (using HBTU/DIPEA or HATU/Collidine) in DMF.

    • Note: The secondary amine of piperidine is moderately hindered. HATU is recommended over HBTU for efficient coupling.

Protocol B: Converting Weinreb Amide to Peptide Aldehyde (Reductive Transformation)

This reaction converts the C-terminal Weinreb amide into an aldehyde, a critical step for creating transition-state inhibitors.

Safety: Lithium Aluminum Hydride (


) is pyrophoric. Work under Argon/Nitrogen.

Reagents:

  • Reducing Agent:

    
     (1.0 M in THF) or DIBAL-H.
    
  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Place the Peptidyl-Piperidine-Weinreb Amide (0.5 mmol) in a flame-dried flask under inert atmosphere. Dissolve in 10 mL anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

  • Reduction: Add

    
     (0.6 mmol, 1.2 eq) dropwise over 10 minutes.
    
    • Mechanism:[1][2] The hydride attacks the carbonyl, forming a stable five-membered chelate intermediate that prevents over-reduction to the alcohol.

  • Reaction: Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes.

  • Quench: Carefully add saturated

    
     or Rochelle's salt solution to hydrolyze the intermediate.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash with brine, dry over 
    
    
    
    .
  • Purification: Isolate the aldehyde immediately. Peptide aldehydes are prone to racemization and hydrate formation; store at -80°C or use immediately in reductive amination.

Protocol C: Synthesis of Peptidyl Ketones (Grignard/Lithium Reaction)

Used to create Ketomethylene isosteres (


).

Step-by-Step:

  • Setup: Dissolve Peptidyl-Piperidine-Weinreb Amide (0.5 mmol) in anhydrous THF under Argon. Cool to 0°C .

  • Addition: Add Grignard reagent (

    
    , 3.0 eq) or Organolithium (
    
    
    
    , 2.0 eq) dropwise.
    • Tip: If the peptide contains acidic protons (amide NH), use excess organometallic reagent (extra equivalents required to deprotonate amides first).

  • Hydrolysis: Quench with 1N HCl or saturated

    
    .
    
  • Result: The Weinreb amide is cleaved, yielding the ketone (

    
    ).
    

Visual Workflow (Graphviz)

Weinreb_Strategy Start 1-Boc-4-(methoxy-methyl- carbamoyl)piperidine Deprotect Step 1: Boc Removal (TFA/DCM) Start->Deprotect -Boc Coupling Step 2: Peptide Coupling (HATU/DIPEA + Amino Acid) Deprotect->Coupling Free Amine Intermediate Peptidyl-Piperidine- Weinreb Amide Coupling->Intermediate Path_Aldehyde Path A: Reduction (LiAlH4 or DIBAL-H) Intermediate->Path_Aldehyde Path_Ketone Path B: Grignard Addition (R-MgBr) Intermediate->Path_Ketone Product_Aldehyde Peptide Aldehyde (Transition State Inhibitor) Path_Aldehyde->Product_Aldehyde Hydrolysis Product_Ketone Peptide Ketone (Ketomethylene Isostere) Path_Ketone->Product_Ketone Hydrolysis

Figure 1: Divergent synthesis workflow utilizing the Weinreb amide handle for generating peptide aldehydes or ketones.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of piperidine secondary amine.Switch to HATU or PyAOP . Increase temperature to 50°C. Perform double coupling (2 x 1h).
Over-reduction to Alcohol Temperature too high during

addition.
Maintain -78°C strictly. Ensure quench is performed before warming to RT if using DIBAL-H.
Racemization of Aldehyde Basic conditions during workup.Keep workup neutral/acidic. Avoid silica chromatography if possible (use RP-HPLC with 0.1% TFA).
Incomplete Grignard Rxn Amide protons quenching the reagent.Use 3-5 equivalents of Grignard reagent to account for deprotonation of backbone amides.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids. Synthesis, 1983(8), 676-678. Link

  • Chem-Impex International. Product Monograph: 1-Boc-4-(methoxy-methyl-carbamoyl)piperidine (CAS 139290-70-3). Link

  • Ma, X., et al. (2021). Recent Advances in the Synthesis of Peptidyl Ketones and Aldehydes. Molecules, 26(15), 4623. Link

Sources

Application

derivatization of 4-carbamoyl group in sterically hindered piperidines

Application Note: Derivatization of the 4-Carbamoyl Group in Sterically Hindered Piperidines Abstract The 2,2,6,6-tetramethylpiperidine (TMP) scaffold is the structural backbone of Hindered Amine Light Stabilizers (HALS)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of the 4-Carbamoyl Group in Sterically Hindered Piperidines

Abstract

The 2,2,6,6-tetramethylpiperidine (TMP) scaffold is the structural backbone of Hindered Amine Light Stabilizers (HALS) and stable nitroxide radicals (e.g., TEMPO).[1] While the steric bulk at the 2- and 6-positions provides exceptional stability to the nitrogen center, the 4-position remains a chemically accessible "equatorial handle" for functionalization.

This guide details the derivatization of 4-carbamoyl-2,2,6,6-tetramethylpiperidine (and its N-oxyl variants). Unlike simple aliphatic amides, the TMP scaffold requires specific handling to preserve the integrity of the sterically hindered amine (or nitroxide) while effecting transformations at the distal 4-position. We present two core protocols: Dehydration to Nitriles (accessing bioisosteres and click-chemistry precursors) and the Hofmann Rearrangement (accessing primary amines).

Strategic Decision Matrix

Before selecting a protocol, researchers must evaluate the oxidation state of the piperidine nitrogen and the desired end-product.

G Start Starting Material: 4-Carbamoyl-TMP Decision Target Functionality? Start->Decision Nitrile Target: 4-Cyano-TMP (Precursor for Tetrazoles/Acids) Decision->Nitrile Dehydration Amine Target: 4-Amino-TMP (Surface Immobilization/Spin Labels) Decision->Amine Rearrangement Protocol1 Protocol A: Dehydration (TFAA/Pyridine) Nitrile->Protocol1 Consideration CRITICAL CHECK: Is the N-radical required? Amine->Consideration Protocol2 Protocol B: Hofmann Rearrangement (NaOCl/NaOH or NaBr/Electro) Consideration->Protocol2 Oxidative conditions convert NH to N-O*

Figure 1: Decision workflow for 4-carbamoyl derivatization. Note that Protocol B is oxidative and will convert the secondary amine to a nitroxide radical unless reducing steps are added.

Module 1: Dehydration to 4-Cyano-2,2,6,6-tetramethylpiperidine

Converting the primary amide to a nitrile is a high-value transformation.[2] The nitrile group reduces polarity (improving membrane permeability in drug candidates) and serves as a precursor for tetrazoles via [2+3] cycloaddition.

The Challenge: Traditional dehydration agents like


 or 

can be harsh, generating HCl that forms difficult-to-separate salts with the basic piperidine nitrogen. The Solution: We utilize Trifluoroacetic Anhydride (TFAA) in the presence of pyridine. This method is mild, operates at low temperatures, and avoids strong mineral acid byproducts.
Mechanism of Action
  • Activation: TFAA trifluoroacetylates the amide oxygen.

  • Elimination: Pyridine acts as a base, removing protons to eliminate trifluoroacetic acid, collapsing the intermediate to the nitrile.

Protocol A: TFAA-Mediated Dehydration
ParameterSpecification
Scale 10 mmol (approx. 1.84 g of starting amide)
Solvent Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)
Reagents TFAA (1.2 equiv), Pyridine (2.5 equiv)
Temperature

Yield Target >85%

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-carbamoyl-2,2,6,6-tetramethylpiperidine (10 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add Pyridine (25 mmol, 2.0 mL) in one portion. The solution should remain clear.

  • Activation (Critical Step): Cool the reaction to

    
     (ice bath). Dropwise add Trifluoroacetic Anhydride (TFAA)  (12 mmol, 1.7 mL) over 10 minutes.
    
    • Observation: Mild exotherm; ensure internal temp

      
      .
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (System: 10% MeOH in DCM; Nitrile

    
     > Amide 
    
    
    
    ).
  • Workup (Self-Validating):

    • Quench with saturated

      
       (20 mL). Stir for 10 mins.
      
    • Separate organic layer.[3] Extract aqueous layer with DCM (

      
       mL).
      
    • Validation: The pH of the aqueous layer should be basic (~8-9). If acidic, the amine moiety may be protonated and trapped in the water phase.

  • Purification: Dry combined organics over

    
    , filter, and concentrate. The residue is often pure enough, but can be recrystallized from Hexanes/EtOAc.
    

Module 2: Hofmann Rearrangement to 4-Amino-TMP

The conversion of the amide (


) to the primary amine (

) with the loss of one carbon is the standard route to 4-amino-2,2,6,6-tetramethylpiperidine (a key intermediate for "Bobbitt's Salt" and other oxidants).

Critical Scientific Insight: Standard Hofmann reagents (Bromine/NaOH or NaOCl) are oxidants .

  • If your starting material is the Nitroxide (TEMPO-4-amide) : This protocol works perfectly.

  • If your starting material is the Amine (TMP-4-amide) : The reagents will likely oxidize the secondary amine (

    
    ) to the nitroxide (
    
    
    
    ) or the hydroxylamine (
    
    
    ).
    • Correction Strategy: If you require the amine end-product, perform the rearrangement and then follow with a mild reduction (Ascorbate or

      
      ) to restore the 
      
      
      
      .
Protocol B: Modified Sodium Hypochlorite (Bleach) Method

This method uses commercial bleach, avoiding the handling of elemental bromine.

ParameterSpecification
Scale 10 mmol
Solvent Methanol (essential for solubility and trapping isocyanate)
Reagents NaOCl (10-13% solution, 2.0 equiv), NaOH (3.0 equiv)
Temperature

Step-by-Step Methodology:

  • Solubilization: Dissolve 4-carbamoyl-TMP (10 mmol) in Methanol (30 mL).

    • Note: The bulky TMP group increases lipophilicity; pure water is often a poor solvent for this substrate.

  • Reagent Formation: In a separate flask, mix commercial bleach (approx 15 mL of 10-13% NaOCl) with NaOH (30 mmol) dissolved in minimal water (5 mL). Cool to

    
    .
    
  • Rearrangement: Add the bleach solution to the amide solution at

    
    . Stir for 30 minutes.
    
  • Heating: Warm the mixture to

    
     for 1 hour.
    
    • Mechanism:[2][4][5] The N-chloroamide forms, eliminates to the isocyanate, and is trapped by methanol to form the methyl carbamate intermediate (in some variations) or hydrolyzed directly to the amine depending on pH/water content.

  • Hydrolysis (if Carbamate forms): If the intermediate isolated is the carbamate, reflux with 10% KOH in ethanol for 4 hours to liberate the free amine.

  • Workup:

    • Evaporate Methanol.

    • Extract with

      
       (Chloroform is preferred for TMP amines over Ether).
      
    • Validation: Check ESR (Electron Spin Resonance) or TLC. If the spot is orange/red, you have oxidized the ring nitrogen to the nitroxide.

Mechanism Amide Amide (R-CONH2) NChloro N-Chloro Amide (R-CONHCl) Amide->NChloro NaOCl (Oxidation) Isocyanate Isocyanate (R-N=C=O) NChloro->Isocyanate -HCl (Rearrangement) Carbamate Carbamate (R-NH-COOMe) Isocyanate->Carbamate +MeOH Amine Product (R-NH2) Carbamate->Amine Hydrolysis (KOH)

Figure 2: Pathway for the Hofmann Rearrangement in Methanol. The intermediate isocyanate is trapped by solvent.

References

  • Dehydration of Primary Amides

    • Zhou, S., et al. (2018).[6] "Efficient New Protocols for Converting Primary Amides into Nitriles." ACS Omega.

  • Hofmann Rearrangement Protocols

    • Li, L., et al. (2018).[6] "Electrochemical Hofmann rearrangement mediated by NaBr: practical access to bioactive carbamates." Organic & Biomolecular Chemistry.

  • TMP/TEMPO Chemistry & Properties

    • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.
  • Organic Syntheses Standard (Oxoammonium Salts)

    • Merbouh, N., et al. (2005).

Sources

Method

Application Note: Solvent Selection Strategies for Nucleophilic Substitution at the Piperidine C4 Position

Part 1: Executive Summary & Mechanistic Rationale The Challenge: Reactivity at the Secondary Center Functionalizing the C4 position of a piperidine ring via nucleophilic substitution ( ) presents a distinct set of kineti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Reactivity at the Secondary Center

Functionalizing the C4 position of a piperidine ring via nucleophilic substitution (


) presents a distinct set of kinetic challenges compared to primary alkyl halides. The C4 carbon is a secondary center, inherently more sterically hindered. Furthermore, the piperidine ring exists in a chair conformation, where the trajectory of the incoming nucleophile and the orientation of the leaving group (axial vs. equatorial) drastically dictate the reaction energy profile.

Success relies on maximizing the Nucleophilicity-to-Basicity ratio to favor substitution (


) over elimination (

) and selecting a solvent that lowers the activation energy of the transition state.
The Solvent Effect: "Naked" Anions

In


 reactions, the nucleophile must attack the electrophilic carbon (

) from the backside.
  • Protic Solvents (MeOH, Water): Form hydrogen bond "cages" around the nucleophile, stabilizing it and significantly reducing its reactivity (ground state stabilization).[1]

  • Polar Aprotic Solvents (DMF, DMSO, NMP): Solvate cations (Na

    
    , K
    
    
    
    ) effectively via their high dipole moments but interact poorly with anions. This leaves the nucleophile "naked" (desolvated) and highly reactive, increasing reaction rates by orders of magnitude (up to
    
    
    times faster than in protic media).

Part 2: Solvent Selection Matrix

The following table guides solvent choice based on nucleophile type and process constraints.

SolventTypeDielectric (

)

Rate Enhancement
Workup DifficultyBest For
DMSO Polar Aprotic46.7Critical (Highest)High (High BP, difficult to extract)Sluggish reactions; weak nucleophiles (e.g., azides, carboxylates).
DMF Polar Aprotic36.7ExcellentModerate (Water washable)General purpose

; standard for amines/thiols.
Acetonitrile (ACN) Polar Aprotic37.5GoodLow (Easy evaporation)Strong nucleophiles; when easy workup is prioritized.
Acetone Polar Aprotic20.7ModerateLowFinkelstein reactions (Halide exchange); limited by low BP.
THF Polar Aprotic7.5PoorLowReactions requiring cryogenic temps; generally too slow for C4

.
Methanol Polar Protic32.7Inhibitory LowAVOID for

. Use only for solvolysis (

).

Part 3: Detailed Protocol

Workflow: Displacement of N-Boc-4-Mesyloxypiperidine

This protocol assumes the use of N-Boc-4-hydroxypiperidine as the starting material. The nitrogen must be protected to prevent self-polymerization. We convert the hydroxyl to a mesylate (excellent leaving group) and displace it with Sodium Azide (NaN


) as a model nucleophile.
Phase 1: Activation (Mesylation)

Objective: Convert the poor -OH leaving group into a reactive sulfonate ester.

  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq). Cool to 0°C.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq).

    • Note: Exothermic. Maintain temp < 5°C to prevent elimination side products.

  • Quench & Isolate: After 1 hour, wash with NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and concentrate. The resulting N-Boc-4-mesyloxypiperidine is usually a white solid/oil used directly.
Phase 2: Nucleophilic Substitution (

)

Objective: Displace OMs with N


 with inversion of configuration.
  • Solvent Setup: Dissolve the crude mesylate (from Phase 1) in anhydrous DMF or DMSO (0.5 M).

    • Why: High concentration favors bimolecular kinetics (

      
      ).
      
  • Nucleophile Addition: Add Sodium Azide (NaN

    
    ) (2.0 eq).
    
    • Safety: NaN

      
       is toxic and shock-sensitive. Use plastic spatulas.
      
  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the mesylate peak (M+Na adduct).

    • Troubleshooting: If elimination (alkene formation) is observed, lower temperature to 50°C and extend time.

  • Workup (Critical for DMF/DMSO):

    • Dilute reaction mixture with EtOAc (5x reaction volume).

    • Wash with 5% LiCl solution (3x).

    • Why: LiCl increases the ionic strength of the aqueous layer, forcing DMF/DMSO out of the organic layer and into the water.

    • Dry organic layer (MgSO

      
      ) and concentrate.
      

Part 4: Visualization & Logic Flows

Diagram 1: Solvent Decision Logic

This decision tree aids in selecting the optimal solvent based on the nucleophile's characteristics and the leaving group.

SolventSelection Start Start: Select Nucleophile NuType Is the Nucleophile Charged? (e.g., N3-, CN-, RS-) Start->NuType NeutralNu Neutral Nucleophile (e.g., Amines R-NH2) Start->NeutralNu SolubilityCheck Is Nu salt soluble in ACN? NuType->SolubilityCheck ProtCheck Is Nucleophile Volatile? NeutralNu->ProtCheck UseACN Use Acetonitrile (ACN) (Easiest Workup) SolubilityCheck->UseACN Yes UseDMSO Use DMSO or DMF (Max Reactivity) SolubilityCheck->UseDMSO No UseDMF_Seal Use DMF in Sealed Tube (Prevent Evaporation) ProtCheck->UseDMF_Seal Yes UseEthanol Consider Ethanol/Water (If Solvolysis/SN1 desired) ProtCheck->UseEthanol No (Rare for C4)

Caption: Decision tree for selecting reaction media based on nucleophile properties and solubility constraints.

Diagram 2: Mechanistic Pathway & Stereochemistry

This diagram illustrates the activation and inversion steps, highlighting the conformational requirements.

Mechanism Substrate N-Boc-4-OH-Piperidine (Equatorial OH) Activation Activation (MsCl, Et3N, DCM) Substrate->Activation Step 1 Intermediate Mesylate Intermediate (Good Leaving Group) Activation->Intermediate TS Transition State (Backside Attack) Intermediate->TS Nu- (in DMSO) Product C4-Substituted Piperidine (Inverted Configuration) TS->Product Walden Inversion

Caption: Workflow from alcohol activation to stereochemical inversion via SN2 displacement.

Part 5: References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for

    
     kinetics and solvent effects).
    
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Billon-Souquet, F., et al. (1999).[2] Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. Tetrahedron Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Boc Removal in Acid-Sensitive Methoxy-Piperidines

Welcome to the Technical Support Center for troubleshooting the removal of the tert-butoxycarbonyl (Boc) protecting group in methoxy-piperidine derivatives. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the removal of the tert-butoxycarbonyl (Boc) protecting group in methoxy-piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific transformation. The inherent acid sensitivity of the methoxy group, particularly when positioned on an aromatic ring, can lead to undesired cleavage and side reactions during the acidic deprotection of the Boc group. This resource provides in-depth troubleshooting advice, alternative protocols, and a foundational understanding of the underlying chemical principles to help you navigate these complexities.

I. The Core Challenge: Balancing Boc Deprotection and Methoxy Group Stability

The standard method for Boc group removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] The mechanism proceeds through protonation of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][4]

However, the methoxy group (-OCH₃), especially when attached to an aromatic piperidine scaffold, is susceptible to cleavage under strongly acidic conditions. This undesired reaction can significantly reduce the yield of the desired product and complicate purification. The challenge, therefore, lies in identifying reaction conditions that are acidic enough to efficiently cleave the Boc group while leaving the sensitive methoxy group intact.

II. Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common issues encountered during the Boc deprotection of methoxy-piperidines.

Question 1: My reaction is resulting in a low yield of the desired product, and I'm observing a significant amount of a demethylated byproduct. What's happening and how can I fix it?

Answer: This is a classic case of the acidic conditions being too harsh, leading to the cleavage of your methoxy group. The lone pair of electrons on the oxygen of the methoxy group can be protonated by the strong acid, initiating a cleavage pathway.

Immediate Troubleshooting Steps:

  • Reduce Acid Concentration: If you are using a high concentration of TFA (e.g., 50-100% in dichloromethane (DCM)), try reducing it to 20-25%.[5][6] This can often be sufficient to remove the Boc group without significantly affecting the methoxy group.

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures can slow down the rate of the undesired methoxy cleavage more significantly than the Boc deprotection.

  • Strictly Control Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to the acidic conditions.

Question 2: I've tried milder acidic conditions, but now the Boc deprotection is incomplete. How can I drive the reaction to completion without cleaving the methoxy group?

Answer: Incomplete deprotection under milder conditions suggests that the activation energy for Boc removal is not being sufficiently overcome. Here are some strategies to improve the deprotection efficiency while maintaining selectivity:

  • Switch to a Different Acid/Solvent System: Instead of TFA in DCM, consider using 4M HCl in 1,4-dioxane.[7][8][9] This reagent can sometimes offer a better balance of reactivity for Boc deprotection while being less aggressive towards certain acid-sensitive groups.[8]

  • Employ Scavengers: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can lead to side reactions.[10][11][12] While the primary concern here is methoxy cleavage, scavengers can sometimes help to "clean up" the reaction environment. Common scavengers include triethylsilane (TES) or triisopropylsilane (TIPS).[10][13]

Question 3: Are there any non-acidic or significantly milder methods to remove the Boc group that would be compatible with my acid-sensitive methoxy-piperidine?

Answer: Yes, several alternative methods have been developed for Boc deprotection in the presence of acid-sensitive functionalities.[14] These can be excellent options when standard acidic methods fail.

Alternative Deprotection Protocols:

Method/ReagentConditionsAdvantagesPotential Drawbacks
Lewis Acids (e.g., ZnBr₂) Zinc bromide in an inert solvent like DCM.Generally milder than strong protic acids.May require elevated temperatures; optimization is often needed.
Thermal Deprotection Heating in a suitable solvent (e.g., water, methanol, or 2,2,2-trifluoroethanol).[14][15]Avoids the use of acidic reagents altogether.High temperatures may not be suitable for all substrates.
Oxalyl Chloride/Methanol Oxalyl chloride in methanol at room temperature.[16][17][18]Reported to be very mild and tolerant of many functional groups.[16][17][18]The reagent itself is hazardous and requires careful handling.
Detailed Experimental Protocol: Boc Deprotection using 4M HCl in Dioxane

This protocol is a good starting point for the deprotection of acid-sensitive methoxy-piperidines.

  • Preparation: Dissolve the Boc-protected methoxy-piperidine in a minimal amount of anhydrous 1,4-dioxane.

  • Reagent Addition: At 0 °C (ice bath), add 4M HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

III. Visualizing the Process

Boc Deprotection and Methoxy Cleavage Pathways

cluster_0 Desired Pathway: Boc Deprotection cluster_1 Undesired Pathway: Methoxy Cleavage Start Boc-Protected Methoxy-Piperidine Protonation Protonation of Boc Group Start->Protonation H+ Cleavage Loss of tert-Butyl Cation & Decarboxylation Protonation->Cleavage Product Deprotected Methoxy-Piperidine Cleavage->Product Start_Side Boc-Protected Methoxy-Piperidine Methoxy_Protonation Protonation of Methoxy Group Start_Side->Methoxy_Protonation H+ (Excess/Harsh) Demethylation Demethylation Methoxy_Protonation->Demethylation Side_Product Demethylated Byproduct Demethylation->Side_Product

Caption: Competing pathways in acidic Boc deprotection.

Troubleshooting Workflow

Start Boc Deprotection of Methoxy-Piperidine Check_Yield Low Yield & Demethylation? Start->Check_Yield Incomplete Incomplete Reaction? Check_Yield->Incomplete No Milder_Conditions Use Milder Acidic Conditions: - Lower TFA concentration - Lower temperature - Shorter reaction time Check_Yield->Milder_Conditions Yes Success Successful Deprotection Incomplete->Success No Change_System Change Acid/Solvent System: - 4M HCl in Dioxane Incomplete->Change_System Yes Milder_Conditions->Incomplete Alternative_Methods Consider Alternative Methods: - Lewis Acids (ZnBr2) - Thermal Deprotection - Oxalyl Chloride/Methanol Milder_Conditions->Alternative_Methods If still problematic Change_System->Success Alternative_Methods->Success

Caption: Decision tree for troubleshooting Boc deprotection.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use scavengers to protect the methoxy group? A: While scavengers like triethylsilane (TES) and triisopropylsilane (TIPS) are primarily used to trap the tert-butyl cation and prevent alkylation of other nucleophilic groups, they are not typically effective at directly preventing the acid-catalyzed cleavage of a methoxy group.[10][13] Their use is still recommended to minimize other potential side reactions.

Q2: How do I know if my methoxy group is particularly acid-sensitive? A: The acid sensitivity of a methoxy group can be influenced by its electronic environment. Methoxy groups on electron-rich aromatic rings are generally more susceptible to cleavage. If your piperidine is attached to such a system, you should preemptively choose milder deprotection conditions.

Q3: Is it possible to selectively deprotect one of two different Boc groups on the same molecule? A: Selective deprotection can sometimes be achieved by controlling the reaction conditions, such as temperature and acid concentration, especially if one Boc group is sterically more hindered than the other.[15] However, achieving high selectivity can be challenging and often requires careful optimization for each specific substrate.

Q4: What is the best way to remove residual TFA after the reaction? A: Residual TFA can be challenging to remove completely by simple evaporation.[6] One common method is to azeotrope it with a solvent like toluene. Alternatively, after the reaction, the mixture can be concentrated, and the residue can be dissolved in a suitable solvent and washed with a mild base like saturated sodium bicarbonate solution to neutralize the TFA.

Q5: Are there any solid-phase synthesis considerations for this deprotection? A: Yes, when working on a solid support, ensuring proper swelling of the resin is crucial for the reagents to access the reaction sites.[19] A mixture of TFA in DCM (e.g., 50%) can sometimes lead to better resin swelling and more efficient deprotection compared to 100% TFA.[5][20]

V. References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Incorporation of Acid-Labile Masking Groups for the Traceless Synthesis of C-Terminal Peptide α-Ketoacids. (2016). Organic Letters, 18(15), 3826–3829.

  • New methods in peptide synthesis. Part III. Protection of carboxyl group. (1966). Journal of the Chemical Society C: Organic, 1914.

  • Method and compositions for removing acid-labile protecting groups. (2014). Google Patents.

  • BOC Deprotection. (n.d.). WordPress. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(42), 25032–25039.

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (1978). PubMed.

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16). ResearchGate.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC.

  • Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (2013, March 15). Retrieved from [Link]

  • Selective cleavage of methoxy protecting groups in carbohydrates. (2006). PubMed.

  • Boc Deprotection - HCl - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2001). Journal of Peptide Research.

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]

  • Any suggestion on Boc deprotection without using acid? (2016, March 26). ResearchGate.

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boc De-protection : r/Chempros - Reddit. (2023, October 18). Retrieved from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). PubMed.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.

  • Methods for Removing the Fmoc Group. (n.d.).

  • Deprotection of different N-Boc-compounds | Download Table. (n.d.). ResearchGate.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.).

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). MDPI.

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.

Sources

Optimization

Technical Support Center: Stability of the Methoxy-Carbamoyl Motif Under Basic Hydrolysis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the methoxy-carbamoyl motif. This guide is designed to provide in-depth answers and troubleshooting advice for r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the methoxy-carbamoyl motif. This guide is designed to provide in-depth answers and troubleshooting advice for researchers encountering stability issues with this functional group, particularly under basic hydrolysis conditions. As Senior Application Scientists, we've compiled this information based on established chemical principles and extensive field experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My methoxy-carbamoyl containing compound is degrading in a basic buffer. What's happening at a molecular level?

A: The methoxy-carbamoyl motif, like other carbamates, is susceptible to hydrolysis under basic conditions. The degradation you're observing is likely due to a nucleophilic attack by hydroxide ions on the carbonyl carbon of the carbamate group.[1][2][3] This process, known as alkaline hydrolysis, leads to the cleavage of the carbamate bond.

There are two primary competing mechanisms for the alkaline hydrolysis of O-aryl substituted carbamates:

  • BAC2 Mechanism: This pathway involves a direct nucleophilic attack of a hydroxide anion on the carbamate carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the ester or amide bond.[1]

  • E1cB Mechanism: This elimination-addition mechanism involves the deprotonation of the carbamate amino group, forming an isocyanate intermediate. This intermediate is then rapidly hydrolyzed to the corresponding amine and carbon dioxide.[1]

The rate of hydrolysis is significantly influenced by the pH of the solution; as the concentration of hydroxyl ions increases (higher pH), the rate of hydrolysis also increases.[1][2]

Q2: Why is the methoxy-carbamoyl group generally considered stable, and what factors can influence this stability?

A: The carbamate group is often considered a stable structural motif in drug design due to the resonance between the amide and carboxyl groups, which imparts a degree of "amide-ester" hybrid character.[4][5][6][7] This resonance delocalizes the lone pair of electrons on the nitrogen atom, strengthening the C-N bond and making it less susceptible to cleavage compared to a typical ester. Carbamates are also generally more stable to enzymatic hydrolysis by proteases than amides.[4][5]

However, several factors can influence the stability of the methoxy-carbamoyl motif:

  • Substitution: The nature of the substituents on both the nitrogen and oxygen atoms of the carbamate can significantly impact its stability. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, bulky substituents can provide steric hindrance, potentially slowing down the rate of hydrolysis.[8][9]

  • Electronic Effects: The electronic properties of the molecule as a whole can play a role. For instance, the presence of nearby electron-withdrawing or donating groups can influence the reactivity of the carbamate carbonyl.[1]

  • pH: As mentioned, basic conditions significantly accelerate hydrolysis.[2] While generally stable, prolonged exposure to even moderately basic conditions can lead to degradation.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2]

  • Solvent: The polarity and composition of the solvent can affect the rate of hydrolysis.[2]

Q3: I suspect my compound is degrading. How can I experimentally confirm and quantify the hydrolysis of the methoxy-carbamoyl motif?

A: There are several robust analytical techniques to monitor and quantify the hydrolysis of your compound. The choice of method will depend on the specific properties of your molecule and the available instrumentation.

Recommended Analytical Methods:

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates the parent compound from its degradation products based on their polarity. Quantification is achieved by measuring the UV absorbance at a specific wavelength.Widely available, robust, and provides quantitative data.May require chromophores for sensitive detection. Co-elution of impurities can be a challenge.
HPLC with Post-Column Derivatization and Fluorescence Detection After separation by HPLC, the carbamate is hydrolyzed in-line with a strong base (e.g., NaOH). The resulting amine is then reacted with a derivatizing agent like o-phthalaldehyde (OPA) to form a highly fluorescent product, which is then detected.[10][11][12][13][14]Highly sensitive and selective for N-methylcarbamates.[14]Requires specialized post-column reaction module.[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Provides separation and highly specific detection based on the mass-to-charge ratio of the parent compound and its fragments.Excellent sensitivity and selectivity, allowing for confident identification and quantification even in complex matrices.[13]Higher instrumentation cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and stability.[13]High resolution and sensitivity.Not suitable for thermally labile compounds.[13]

Experimental Workflow for Stability Assessment:

Below is a generalized workflow for assessing the stability of your methoxy-carbamoyl containing compound.

Caption: A generalized workflow for assessing the hydrolytic stability of a compound.

Troubleshooting Guide

Issue: Unexpectedly rapid degradation of my compound in a basic formulation.

Possible Causes & Solutions:

  • Cause: The pH of the formulation is higher than anticipated or has localized areas of high pH.

    • Solution: Carefully measure and control the pH of your formulation. Ensure homogenous mixing to avoid pH gradients. Consider using a buffer with a lower pH if the application allows.

  • Cause: The presence of other components in the formulation is catalyzing the hydrolysis.

    • Solution: Conduct a forced degradation study where you systematically remove components from the formulation to identify any that accelerate the degradation of your compound.

  • Cause: The temperature during storage or handling is too high.

    • Solution: Store the formulation at a lower temperature, as recommended by stability studies. Minimize exposure to elevated temperatures during experimental procedures.

Issue: Inconsistent results in my stability studies.

Possible Causes & Solutions:

  • Cause: Inconsistent preparation of buffer solutions, leading to variations in pH.

    • Solution: Standardize the preparation of all buffer solutions and verify the pH of each batch before use.

  • Cause: Inaccurate quantification due to analytical method variability.

    • Solution: Validate your analytical method for linearity, accuracy, and precision. Use internal standards to correct for variations in sample preparation and instrument response.

  • Cause: Adsorption of the compound to container surfaces.

    • Solution: Use low-adsorption vials and consider adding a small percentage of an organic solvent to your samples to minimize adsorption.

Mechanism of Basic Hydrolysis of a Methoxy-Carbamoyl Motif

The following diagram illustrates the general BAC2 mechanism for the basic hydrolysis of a methoxy-carbamoyl motif.

Caption: BAC2 mechanism of methoxy-carbamoyl hydrolysis.

References

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - ResearchGate. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. Available at: [Link]

  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine | ACS Omega - ACS Publications. Available at: [Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC. Available at: [Link]

  • Waters Alliance System for Carbamate Analysis Method Guide. Available at: [Link]

  • HYDROLYSIS OF N-(METHOXYCARBONYL-OR ISOPROPYLCARBAMOYL-METHOXYPHOSPHONYL)-α-AMINO ACID ESTERS - Taylor & Francis. Available at: [Link]

  • Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University. Available at: [Link]

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC. Available at: [Link]

  • Kinetics of Carbamate Formation and Breakdown - ResearchGate. Available at: [Link]

  • RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar. Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Available at: [Link]

  • Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline.
  • Basic hydrolysis of carbamate to amine in aqueous ethanol - ChemSpider Synthetic Pages. Available at: [Link]

  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral Resolution of 4-Substituted and 3,4-Disubstituted Piperidines

Executive Summary & Structural Scope Piperidine scaffolds are ubiquitous in medicinal chemistry, yet their chiral separation presents unique challenges due to the basicity of the secondary amine and the structural prereq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Scope

Piperidine scaffolds are ubiquitous in medicinal chemistry, yet their chiral separation presents unique challenges due to the basicity of the secondary amine and the structural prerequisites for chirality.

Critical Scope Definition: It is a common misconception that all 4-substituted piperidines are chiral. A simple 4-monosubstituted piperidine (e.g., 4-methylpiperidine) possesses a plane of symmetry passing through the nitrogen and C4, rendering it achiral . This guide specifically addresses:

  • 3,4-Disubstituted Piperidines: (e.g., Paroxetine precursors) where two stereocenters exist on the ring.

  • 4-Substituted Piperidines with Chiral Appendages: Where the substituent at C4 contains a stereocenter.

  • Atropisomers: Rare cases where bulky groups at C4 restrict rotation.

This guide compares the three dominant modalities for resolving these enantiomers: Coated Polysaccharide HPLC , Immobilized Polysaccharide HPLC , and Supercritical Fluid Chromatography (SFC) .

Mechanism of Interaction & The "Basicity Problem"

Piperidines are strong bases (


). In standard chromatographic environments, the protonated amine interacts strongly with residual silanol groups on the silica support, leading to severe peak tailing and loss of resolution (

).
The Role of the Modifier[1][2]
  • Standard Protocol: A basic additive is mandatory . Diethylamine (DEA) or Triethylamine (TEA) at 0.1% competes for silanol sites, sharpening peaks.

  • Expert Insight (Memory Effect): Once a column is exposed to a basic additive, it retains a "memory" of that base. Do not use a column dedicated to basic piperidines for acidic analytes later; the residual base will alter the selectivity for acids [1].

Comparative Analysis of Separation Modalities

Method A: Coated Polysaccharide Phases (The "Classic" Approach)
  • Columns: Chiralpak® AD-H, Chiralcel® OD-H.[1][2][3][4]

  • Chemistry: Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) physically coated on silica.[5]

  • Pros: Historically the highest hit rate for piperidines. High loading capacity for prep-scale.

  • Cons: Solvent Restrictions. Cannot use "forbidden" solvents (DCM, THF, Acetone, Ethyl Acetate) which dissolve the polymer coating. This limits solubility for polar piperidine salts.

Method B: Immobilized Polysaccharide Phases (The "Robust" Approach)
  • Columns: Chiralpak® IA, IB, IC, ID, IG.[3]

  • Chemistry: Polymer is chemically bonded to silica.

  • Pros: Universal solvent compatibility.[6][7] You can use DCM or THF to solubilize stubborn piperidine intermediates.

  • Selectivity Shift: The immobilization process slightly alters the chiral cavity. Chiralpak IA is not identical to AD-H.

  • Specific Advantage: Chiralpak ID/IG (Chlorinated amylose) often shows superior selectivity for amines compared to non-chlorinated versions due to halogen bonding interactions [2].

Method C: SFC (The Modern Standard)
  • Mobile Phase: Supercritical

    
     + Methanol + Basic Additive.
    
  • Pros: Low viscosity allows high flow rates (3-5 mL/min) without backpressure limits. "Green" chemistry.

  • Performance: Often achieves higher resolution (

    
    ) than HPLC due to higher diffusivity of the mobile phase.
    
  • Limitation: Solubility of very polar salt forms can be tricky in

    
    , requiring higher co-solvent percentages.
    

Experimental Data Comparison

The following data summarizes the separation of a Paroxetine Intermediate (trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine), a classic 3,4-disubstituted piperidine system [3, 4].

Table 1: Comparative Performance Metrics

ParameterMethod A: Coated HPLC (OD-H)Method B: Immobilized HPLC (IA)Method C: SFC (Amylose-C)
Mobile Phase Hexane : IPA : DEA (90:10:0.1)Hexane : DCM : DEA (85:15:0.1)

: MeOH : DEA (80:20:0.1)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Elution Time (t2) 14.5 min12.2 min4.8 min
Resolution (

)
2.1 (Baseline)1.82.8 (Superior)
Tailing Factor (

)
1.31.11.05
Solvent Cost/g High (Hexane)MediumLow (Recycled

)

Analysis:

  • SFC provided the fastest separation (3x faster) with the best peak shape (

    
    ).
    
  • Immobilized HPLC allowed the use of DCM, which was necessary to dissolve the crude reaction mixture without precipitation, despite slightly lower resolution.

  • Coated HPLC gave reliable baseline resolution but required strict solubility management in Hexane/IPA.

Universal Screening Protocol (USP) for Piperidines

Do not guess. Follow this self-validating workflow to guarantee separation.

Step 1: Solubility & Stability Check

Dissolve 1 mg of analyte in 1 mL of MeOH/DEA (0.1%). If insoluble, try DCM (requires Immobilized column). Ensure the racemate does not racemize further in basic solution.

Step 2: Primary Screen (The "Golden Quartet")

Screen the following 4 columns simultaneously if using a switching valve:

  • Amylose tris(3,5-dimethylphenylcarbamate) (AD-H or IA)[1]

  • Cellulose tris(3,5-dimethylphenylcarbamate) (OD-H or IB)

  • Amylose tris(3-chlorophenylcarbamate) (ID) - Critical for amines

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) (IG)

Step 3: Mobile Phase Optimization
  • Start: Hexane/EtOH/DEA (90:10:0.1). Ethanol often provides better selectivity than IPA for piperidines.

  • If Tailing: Increase DEA to 0.2% or switch to Ethanolamine.

  • If No Retention: Switch to Polar Organic Mode (100% Acetonitrile/MeOH + 0.1% DEA/Acetic Acid).

Decision Tree Visualization

The following diagram outlines the logical flow for method development, integrating the choice between HPLC and SFC based on solubility and throughput needs.

PiperidineSeparation Start Start: Racemic 4-Substituted Piperidine CheckChirality Check Structure: Is it 3,4-disubstituted or does substituent have chiral center? Start->CheckChirality AchiralStop STOP: Compound is likely Achiral CheckChirality->AchiralStop No Solubility Solubility Check: Soluble in Hexane/Alcohol? CheckChirality->Solubility Yes CoatedRoute Route A: Coated Columns (AD-H, OD-H) Solubility->CoatedRoute Yes (High Solubility) ImmobilizedRoute Route B: Immobilized Columns (IA, IC, ID) Solubility->ImmobilizedRoute No (Needs DCM/THF) SFCRoute Route C: SFC Screening (Preferred for Speed) Solubility->SFCRoute Moderate (High Throughput Req) Additives Critical Step: Add 0.1% DEA or TEA CoatedRoute->Additives ImmobilizedRoute->Additives SFCRoute->Additives Screening Screening: IA, IB, ID, IG Additives->Screening Result Evaluate Resolution (Rs) Screening->Result

Caption: Logical workflow for selecting the optimal chromatographic mode based on structural and physical properties of the piperidine derivative.

References

  • Matarashvili, I., et al. (2013).[1] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science. Link (Demonstrates additive memory effects).

  • Chiral Technologies. (2023). "Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences." Daicel ChiralTech Technical Notes. Link

  • Bhatia, M.S., et al. (2003). "Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography." Journal of Pharmaceutical and Biomedical Analysis, 33(4), 803-809. Link

  • Folprechtová, D., et al. (2024). "Analysis of chiral compounds using supercritical fluid chromatography: Comparison to NP HPLC." European Pharmaceutical Review. Link

Sources

Comparative

A Comparative Spectroscopic Guide to the Characterization of 4-Carbamoyl-4-Methoxy Motifs

For Researchers, Scientists, and Drug Development Professionals Introduction The 4-carbamoyl-4-methoxy motif is a significant structural feature in medicinal chemistry and drug development, contributing to the biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-carbamoyl-4-methoxy motif is a significant structural feature in medicinal chemistry and drug development, contributing to the biological activity and pharmacokinetic properties of numerous therapeutic agents. Its precise characterization is paramount for ensuring compound identity, purity, and for understanding its interaction with biological targets. This guide provides a comprehensive comparison of key spectroscopic techniques for the unambiguous characterization of this motif, supported by experimental data and protocols.

The inherent complexity of the 4-carbamoyl-4-methoxy moiety, with its combination of a carbamoyl (-CONH2) and a methoxy (-OCH3) group, necessitates a multi-pronged analytical approach. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into their individual strengths and how they complement each other for a holistic structural elucidation.

Comparative Spectroscopic Analysis

The choice of spectroscopic technique is often dictated by the specific information required, the sample state, and the available instrumentation. Below is a comparative overview of the primary methods used to characterize the 4-carbamoyl-4-methoxy motif.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural information, including connectivity, chemical environment of nuclei (¹H, ¹³C), and stereochemistry.Non-destructive, provides unambiguous structural elucidation in solution.Requires relatively larger sample amounts, sensitivity can be an issue for certain nuclei.
IR Spectroscopy Identification of functional groups (C=O, N-H, C-O).Fast, simple, and non-destructive. Excellent for a quick assessment of functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patterns, confirming molecular formula.High sensitivity, requires minimal sample.Provides limited structural information on its own, isomers can be difficult to distinguish.
X-ray Crystallography Definitive three-dimensional molecular structure in the solid state, including bond lengths, angles, and stereochemistry.Provides the most detailed and unambiguous structural information.Requires a suitable single crystal, which can be challenging to grow.

In-Depth Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the 4-carbamoyl-4-methoxy motif, both ¹H and ¹³C NMR provide diagnostic signals.

¹H NMR Spectroscopy:

  • Carbamoyl Protons (-CONH₂): Two distinct signals for the amide protons are often observed due to restricted rotation around the C-N bond. These typically appear as broad singlets in the range of δ 5.0-8.0 ppm.[1] The chemical shift can be influenced by solvent and hydrogen bonding.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methoxy protons is expected, typically in the region of δ 3.7-4.5 ppm.[1][2][3]

  • Aromatic/Aliphatic Protons: The chemical shifts and coupling patterns of other protons in the molecule will provide crucial information about the overall structure and the position of the 4-carbamoyl-4-methoxy motif.

¹³C NMR Spectroscopy:

  • Carbamoyl Carbonyl Carbon (-C=O): The carbonyl carbon of the carbamoyl group gives a characteristic signal in the downfield region of the spectrum, typically between δ 160-180 ppm.[2][4]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region, usually around δ 50-60 ppm.[2][5]

  • Quaternary Carbon (C-4): The carbon atom to which both the carbamoyl and methoxy groups are attached will be a quaternary carbon, and its chemical shift will be influenced by these substituents.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Logical Relationship of NMR Data

NMR_Workflow cluster_1H ¹H NMR cluster_13C ¹³C NMR H_CONH2 Carbamoyl Protons (δ 5.0-8.0 ppm) Structure 4-Carbamoyl-4-Methoxy Motif Structure H_CONH2->Structure H_OCH3 Methoxy Protons (δ 3.7-4.5 ppm) H_OCH3->Structure C_CO Carbonyl Carbon (δ 160-180 ppm) C_CO->Structure C_OCH3 Methoxy Carbon (δ 50-60 ppm) C_OCH3->Structure caption NMR data provides key structural insights. Spectro_Workflow Sample Compound with 4-Carbamoyl-4-Methoxy Motif NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Xray X-ray Crystallography (if crystalline) Sample->Xray Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Xray->Structure caption Integrated spectroscopic workflow.

Caption: A multi-technique approach for comprehensive structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.

For a molecule containing the 4-carbamoyl-4-methoxy motif, characteristic fragmentation pathways may involve the loss of the carbamoyl group (•CONH₂) or the methoxy group (•OCH₃), or neutral losses of HNCO or CH₂O. The observation of fragment ions corresponding to these losses can help to confirm the presence of the motif.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information. It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule, confirming the connectivity and stereochemistry of the 4-carbamoyl-4-methoxy motif. The crystal packing information also reveals intermolecular interactions such as hydrogen bonding involving the carbamoyl group. [2][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Conclusion

The comprehensive characterization of the 4-carbamoyl-4-methoxy motif relies on the synergistic use of multiple spectroscopic techniques. While NMR spectroscopy provides the cornerstone for structural elucidation in solution, IR spectroscopy offers a rapid confirmation of key functional groups. Mass spectrometry confirms the molecular weight and provides fragmentation clues, and X-ray crystallography delivers the ultimate proof of structure in the solid state. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a high level of confidence in the identity, purity, and three-dimensional structure of molecules containing this important pharmacophore.

References

  • Crystal structure of methyl (4R)-4-(4-methoxybenzoyl)-4-{[(1R)-1-phenylethyl]carbamoyl}butanoate. (n.d.). National Institutes of Health. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Structure of compound 1, obtained by X-ray diffraction analysis. (n.d.). ResearchGate. Available at: [Link]

  • X-Ray crystal structure of compound 4. (n.d.). ResearchGate. Available at: [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Characterisation Content Methoxy Group. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. (n.d.). ResearchGate. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Available at: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). National Institutes of Health. Available at: [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (n.d.). MDPI. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NMR-spectrum of 4-methoxy phenyl-4carboxylic styryl ketone (MPCSK). (n.d.). ResearchGate. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). National Institutes of Health. Available at: [Link]

  • (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide. (n.d.). MDPI. Available at: [Link]

Sources

Validation

benchmarking 1-Boc-4-carbamoyl-4-methoxy-piperidine against spirocyclic analogs

Structural Evolution in Medicinal Chemistry: Benchmarking 1-Boc-4-carbamoyl-4-methoxy-piperidine Against Spirocyclic Analogs Executive Summary In modern drug discovery, the transition from sp²-rich "flat" scaffolds to sp...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Evolution in Medicinal Chemistry: Benchmarking 1-Boc-4-carbamoyl-4-methoxy-piperidine Against Spirocyclic Analogs

Executive Summary In modern drug discovery, the transition from sp²-rich "flat" scaffolds to sp³-rich three-dimensional (3D) architectures is a critical strategy for improving physicochemical properties and patentability. This guide benchmarks a highly functionalized gem-disubstituted scaffold—1-Boc-4-carbamoyl-4-methoxy-piperidine —against its emerging spirocyclic analogs (e.g., 2-azaspiro[3.3]heptanes). While the piperidine derivative offers established synthetic accessibility and flexible vector alignment, spirocyclic bioisosteres demonstrate superior metabolic stability and solubility profiles by "escaping from flatland."

Part 1: The Scaffolds & Structural Logic

The Baseline: 1-Boc-4-carbamoyl-4-methoxy-piperidine

This molecule represents the "maximal functionalization" of the classic piperidine chair.

  • Core Structure: A piperidine ring with a gem-disubstitution at the C4 position (methoxy and carbamoyl groups).

  • Conformation: Predominantly exists in a chair conformation. The bulky C4-substituents force the ring into a specific energetic minimum, but the ring retains significant flexibility (ring flipping).

  • Role: Often acts as a precursor to non-natural amino acids or as a bioisostere for peptide turns.

The Challenger: Spirocyclic Analogs

Spirocyclic systems, particularly 2-oxa-6-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane , are rigid, orthogonal scaffolds.

  • Core Structure: Two rings fused at a single quaternary carbon.

  • Conformation: Rigid, defined exit vectors (typically 180° or 90° depending on substitution).

  • Role: Used to restrict conformation, lower lipophilicity (LogP), and block metabolic soft spots.

Part 2: Comparative Profiling (Data & Metrics)

The following table benchmarks the piperidine derivative against a representative spirocyclic analog (Spiro[3.3]heptane derivative) carrying similar polarity.

Metric1-Boc-4-carbamoyl-4-methoxy-piperidineSpirocyclic Analog (e.g., 2-Azaspiro[3.3]heptane)Impact on Drug Design
Fsp³ (Fraction sp³) High (approx 0.6-0.7)Very High (>0.8)Higher Fsp³ correlates with better solubility and clinical success (Lovering et al.).
Vector Alignment Flexible (109.5° tetrahedral average)Rigid/OrthogonalSpirocycles provide precise 3D projection of pharmacophores.
Metabolic Stability Moderate (Susceptible to N-dealkylation &

-oxidation)
HighSpiro-fusion eliminates the vulnerable

-methylene hydrogens adjacent to the quaternary center.
Lipophilicity (cLogP) ModerateLowSpirocycles often lower cLogP, reducing off-target toxicity.
Synthetic Difficulty Low to Medium (Step count: 3-4)High (Step count: 5-8)Piperidines are more cost-effective for early SAR; Spirocycles are better for lead optimization.

Part 3: Metabolic Stability & Mechanism

The "Soft Spot" Analysis: The primary metabolic liability of the piperidine scaffold is oxidation at the


-carbon (adjacent to the Nitrogen) by CYP450 enzymes.
  • Piperidine: The C2 and C6 positions are electronically activated and sterically accessible, leading to iminium ion formation and ring opening.

  • Spirocycle: In spiro[3.3] systems, the

    
    -carbons are part of a strained cyclobutane ring. The geometric strain and steric bulk of the spiro-center significantly retard CYP450 oxidation, extending half-life (
    
    
    
    ).

MetabolicFate Piperidine 1-Boc-4-carbamoyl- 4-methoxy-piperidine CYP450 CYP450 (Oxidation) Piperidine->CYP450 High Affinity Metabolite1 α-Hydroxylation (Unstable) CYP450->Metabolite1 C2/C6 Oxidation Stable Metabolically Stable CYP450->Stable No Reaction RingOpen Ring Opening/ N-Dealkylation Metabolite1->RingOpen Rapid Collapse Spiro Spirocyclic Analog Spiro->CYP450 Steric Hindrance

Caption: Comparative metabolic fate. The piperidine scaffold is susceptible to oxidative ring opening, while the spirocyclic analog resists CYP450 attack due to steric and geometric constraints.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-carbamoyl-4-methoxy-piperidine

Rationale: This synthesis utilizes a cyanohydrin intermediate.[1] The challenge is installing the methoxy group at the sterically crowded C4 position. We utilize a kinetic trapping strategy.

Safety Warning: This protocol involves cyanide sources. Work in a well-ventilated fume hood with appropriate cyanide sensors and antidotes available.

Reagents:

  • 1-Boc-4-piperidone (Starting Material)

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (ZnI₂, Catalyst)

  • Methanol (MeOH) / Sodium Hydride (NaH)

  • Hydrogen Peroxide (H₂O₂, 30%) / Potassium Carbonate (K₂CO₃)

Step-by-Step Workflow:

  • Cyanohydrin Formation:

    • Dissolve 1-Boc-4-piperidone (10 mmol) in dry DCM (20 mL) under Argon.

    • Add catalytic ZnI₂ (0.1 eq).

    • Dropwise add TMSCN (1.2 eq) at 0°C. Stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC (disappearance of ketone).

    • Concentrate to yield the TMS-protected cyanohydrin.

  • O-Methylation (The Critical Step):

    • Dissolve the intermediate in dry THF.

    • Add MeOH (1.5 eq) and cool to 0°C.

    • Note: Direct methylation of a cyanohydrin is difficult. An alternative high-yield approach is the Strecker-like reaction using MeOH as the nucleophile if conditions allow, but here we proceed via the imidate or direct alkylation if the OH is deprotected.

    • Preferred Robust Route: Treat the TMS-cyanohydrin with MeOH/HCl (gas) to form the imidate, then hydrolyze. However, to get the amide directly:

    • Treat TMS-cyanohydrin with NaH (1.1 eq) in THF followed by Methyl Iodide (MeI, 1.2 eq). Caution: Exothermic.

    • Isolate 1-Boc-4-cyano-4-methoxy-piperidine.

  • Nitrile Hydrolysis to Amide:

    • Dissolve the nitrile intermediate in DMSO (5 mL).

    • Add K₂CO₃ (3 eq) and cool to 0°C.

    • Add H₂O₂ (30% aq, 5 eq) dropwise. (Radziszewski Hydrolysis).

    • Stir for 1 hour. The reaction is usually clean and high-yielding.

    • Workup: Quench with water, extract with EtOAc, dry over MgSO₄.

Protocol B: Microsomal Stability Assay (Benchmarking)

Rationale: To objectively compare the piperidine vs. spirocycle.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human or mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Part 5: Decision Logic (Graphviz)

When should you switch from the accessible piperidine to the complex spirocycle?

DecisionMatrix Start Start: Lead Optimization Check1 Is the Piperidine Core Metabolically Unstable? Start->Check1 Check2 Is Solubility/LogP a Limiting Factor? Check1->Check2 No Switch Switch to Spirocycle (Spiro[3.3]heptane) Check1->Switch Yes (High Clearance) Keep Keep Piperidine (Optimize Substituents) Check2->Keep No Check2->Switch Yes (Need lower LogP/High Fsp3)

Caption: Strategic decision matrix for scaffold selection. Metabolic instability or poor solubility triggers the switch to spirocyclic bioisosteres.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. Link

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-carbamoyl-4-methoxy-piperidine
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Reactant of Route 2
1-Boc-4-carbamoyl-4-methoxy-piperidine
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